N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide
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Overview
Description
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by the presence of a phenylpiperazine moiety linked to a pyrimidine ring, which is further connected to a furan-2-carboxamide group. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
Target of Action
The primary target of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in learning and memory .
Mode of Action
This compound interacts with AChE by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . This means that the compound can bind to both the active site of the enzyme (competitive inhibition) and other sites (non-competitive inhibition), thereby reducing the enzyme’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of phenylhydrazine with ethylene oxide to form 1-phenylpiperazine.
Synthesis of the pyrimidine ring: The phenylpiperazine intermediate is then reacted with a suitable pyrimidine precursor, such as 2-chloropyrimidine, under basic conditions to form the desired pyrimidine derivative.
Coupling with furan-2-carboxylic acid: The final step involves the coupling of the pyrimidine derivative with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has been investigated for its ability to interact with biological targets, such as enzymes and receptors, making it a useful tool in biochemical studies.
Industry: It can be used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Comparison with Similar Compounds
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide can be compared with other similar compounds, such as:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound shares a similar core structure but lacks the furan-2-carboxamide group, which may affect its biological activity and specificity.
N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)isobutyramide: This compound has an isobutyramide group instead of the furan-2-carboxamide group, which can influence its pharmacokinetic properties and target interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a diverse range of biological targets and exhibit distinct pharmacological properties.
Properties
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-18(17-7-4-12-26-17)22-15-13-20-19(21-14-15)24-10-8-23(9-11-24)16-5-2-1-3-6-16/h1-7,12-14H,8-11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZQMSGDFFVFSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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